molecular formula C23H19FN2O2 B2917558 3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole CAS No. 314257-91-5

3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole

Cat. No. B2917558
CAS RN: 314257-91-5
M. Wt: 374.415
InChI Key: VTTFJIXGUHXGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been studied for their antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The presence of the nitroethyl group may enhance the compound’s ability to interact with viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Properties

The indole scaffold is known to possess anti-inflammatory activities. The specific substitution pattern of the compound, including the fluorophenyl and nitroethyl groups, could be explored for its effects on inflammatory pathways, offering insights into new anti-inflammatory therapies .

Anticancer Potential

Indole derivatives have been reported to exhibit anticancer activities. The electron-withdrawing fluorine atom and the nitro group in the compound’s structure could interact with cancer cell receptors or enzymes, making it a candidate for cancer research and drug design .

Antimicrobial and Antifungal Applications

The structural complexity of indole derivatives lends them to be potent antimicrobial and antifungal agents. The compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy in this field.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. The compound being analyzed could potentially mimic or inhibit the action of natural indole compounds in plants, leading to applications in agriculture and horticulture .

Neuropharmacological Effects

Indoles are key structures in many neuroactive substances. The compound’s interaction with neurotransmitter receptors or its influence on the central nervous system could be valuable in the development of new treatments for neurological disorders .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, handling precautions, etc .

Future Directions

This could involve potential applications of the compound, areas of future research, etc .

properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTFJIXGUHXGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

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